molecular formula C11H14N2O2S B1443047 1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxamide CAS No. 1334147-31-7

1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxamide

Cat. No. B1443047
M. Wt: 238.31 g/mol
InChI Key: MRWRNCSDCNBXPQ-UHFFFAOYSA-N
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Description

“1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxamide” is a chemical compound with the CAS Number: 1334148-77-4 . It has a molecular weight of 239.3 .


Synthesis Analysis

The synthesis of similar compounds often involves cycloaddition reactions and subsequent transformations. For instance, the synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The InChI Code of this compound is 1S/C11H13NO3S/c1-12-9(13)5-4-7(11(14)15)10(12)8-3-2-6-16-8/h2-3,6-7,10H,4-5H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of similar compounds can include nucleophilic addition-cyclization processes. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Thiophene and its substituted derivatives, which include “1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxamide”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Future Directions

The future directions for this compound could involve further investigation into its potential uses in various fields of research and industry . It could also involve exploring its potential biological activities .

properties

IUPAC Name

1-methyl-6-oxo-2-thiophen-2-ylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-13-9(14)5-4-7(11(12)15)10(13)8-3-2-6-16-8/h2-3,6-7,10H,4-5H2,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWRNCSDCNBXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxamide
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1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxamide
Reactant of Route 3
1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxamide
Reactant of Route 4
1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxamide
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxamide

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